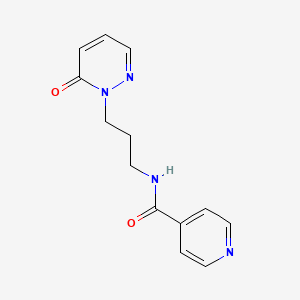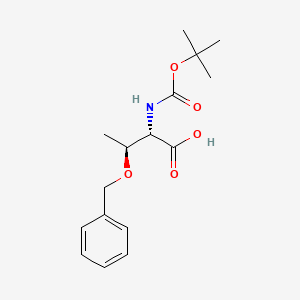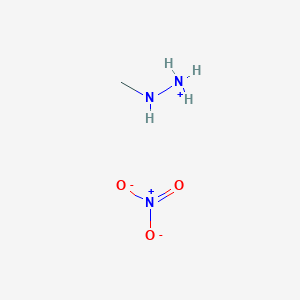
Hydrazine, methyl-, mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, methyl-, mononitrate is a chemical compound with the formula CH₆N₂O₃. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, methyl-, mononitrate can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with nitric acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, methyl-, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form methylhydrazine.
Substitution: The nitrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce methylhydrazine.
Scientific Research Applications
Hydrazine, methyl-, mononitrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which hydrazine, methyl-, mononitrate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound, known for its use as a rocket propellant and in chemical synthesis.
Methylhydrazine: A derivative of hydrazine with one methyl group, used in similar applications.
Dimethylhydrazine: Another derivative with two methyl groups, also used in rocket propellants and chemical synthesis.
Uniqueness
Hydrazine, methyl-, mononitrate is unique due to its combination of a methyl group and a nitrate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
29674-96-2 |
|---|---|
Molecular Formula |
CH7N3O3 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
methylaminoazanium;nitrate |
InChI |
InChI=1S/CH6N2.NO3/c1-3-2;2-1(3)4/h3H,2H2,1H3;/q;-1/p+1 |
InChI Key |
CESULTNSVQWAJJ-UHFFFAOYSA-O |
Canonical SMILES |
CN[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



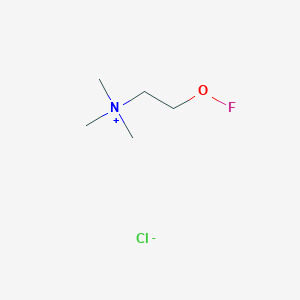
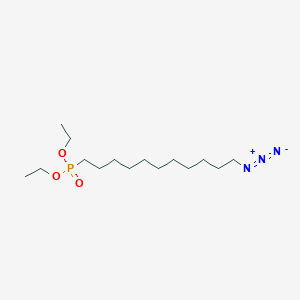
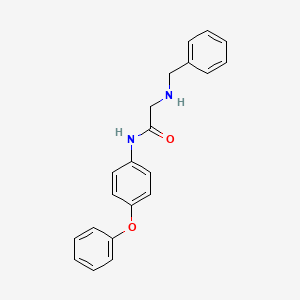

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)

![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
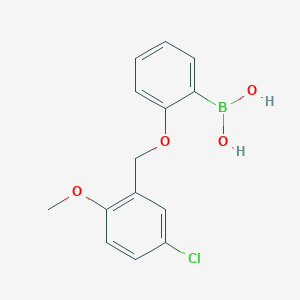
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
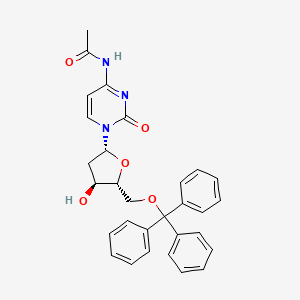
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
